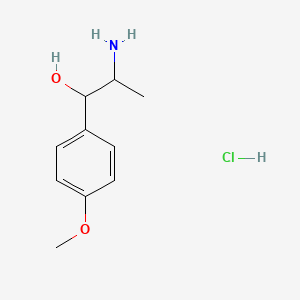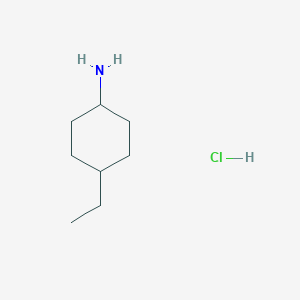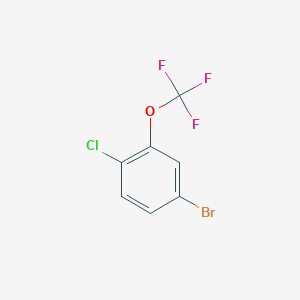
4-ブロモ-1-クロロ-2-(トリフルオロメトキシ)ベンゼン
概要
説明
The compound 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene is a halogenated aromatic molecule that contains bromine, chlorine, and a trifluoromethoxy group attached to a benzene ring. This structure suggests potential reactivity due to the presence of halogens, which can be involved in various organic reactions, and the electron-withdrawing effect of the trifluoromethoxy group, which can influence the electronic properties of the molecule.
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves selective halogenation reactions. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, can be prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media . This suggests that a similar approach could be used for the synthesis of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene, with appropriate modifications to introduce the trifluoromethoxy group.
Molecular Structure Analysis
The molecular structure of halogenated benzenes is often characterized by spectroscopic methods such as FT-IR and FT-Raman, as seen in studies of 1-bromo-4-chlorobenzene and 2-bromo-4-chlorotoluene . These techniques provide information on vibrational frequencies that are indicative of the molecular geometry and the nature of substituents. The presence of halogens and other substituents like the trifluoromethoxy group can significantly alter the vibrational modes due to their influence on the electron distribution in the molecule.
Chemical Reactions Analysis
Halogenated benzenes participate in various chemical reactions, including coupling reactions and substitutions. For example, sodium dithionite can initiate coupling reactions involving bromo- and chloro-substituted compounds . The bromine and chlorine atoms in 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene could potentially be replaced or participate in cross-coupling reactions to create new carbon-carbon or carbon-heteroatom bonds, leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are influenced by the nature and position of the substituents on the benzene ring. For example, the crystal structure and intermolecular interactions can be studied using X-ray crystallography, which reveals details such as hydrogen bonding and halogen interactions . The presence of a trifluoromethoxy group is likely to increase the molecule's polarity and could affect its boiling point, solubility, and density. The electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be calculated using computational methods, providing insight into the reactivity and stability of the molecule .
科学的研究の応用
アリールトリフルオロメチルエーテルの合成
4-ブロモ-1-クロロ-2-(トリフルオロメトキシ)ベンゼン: は、アリールトリフルオロメチルエーテルの合成における貴重な前駆体です。 これらの化合物は、潜在的な薬理学的特性と有機合成における中間体としての重要性により注目されています .
材料科学
材料科学において、この化合物はポリマーにトリフルオロメトキシ基を導入するために使用でき、疎水性と耐薬品性を強化し、特定の特性を持つ高度な材料の製造に役立ちます .
製薬研究
トリフルオロメトキシ基は、医薬品の代謝安定性を向上させることが知られています。 したがって、4-ブロモ-1-クロロ-2-(トリフルオロメトキシ)ベンゼンは、新規医薬品の設計および開発に利用できます .
農薬開発
この化合物は、農薬の合成におけるビルディングブロックとしても役立ちます。 トリフルオロメトキシ基の導入により、活性と選択性の向上した農薬を開発することができます .
フッ素化液晶
構造上の特徴から、4-ブロモ-1-クロロ-2-(トリフルオロメトキシ)ベンゼンは、ディスプレイ技術に不可欠なフッ素化液晶の合成に使用できます .
触媒および配位子の合成
トリフルオロメトキシ基を含む触媒および配位子の合成のための出発物質として機能し、さまざまな触媒プロセスにおいて独自の反応性と選択性を付与できます .
作用機序
Target of Action
The primary targets of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene are not explicitly mentioned in the available literature. This compound is a derivative of benzene, and benzene derivatives are known to interact with various biological targets, including enzymes and receptors. The specific targets for this compound may depend on its exact biochemical properties and the context of its use .
Mode of Action
The mode of action of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene is not well-documented. As a benzene derivative, it may interact with its targets through various mechanisms, such as binding to active sites or altering the conformation of target molecules. The presence of bromo, chloro, and trifluoromethoxy groups could influence these interactions, potentially enhancing the compound’s binding affinity or specificity .
Biochemical Pathways
Benzene derivatives can participate in a wide range of biochemical processes, and the impact of this compound on specific pathways would likely depend on its precise targets and mode of action .
Pharmacokinetics
Factors such as its molecular weight (259451 g/mol) and physical properties (e.g., boiling point, melting point) could influence its pharmacokinetic behavior .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene. For instance, factors such as temperature, pH, and the presence of other molecules could affect its stability and interactions with targets . It is recommended to store this compound in a sealed container at room temperature .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .
生化学分析
Biochemical Properties
4-Bromo-1-chloro-2-(trifluoromethoxy)benzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and alterations in cellular metabolism . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s interaction with cytochrome P450 enzymes is a prime example of its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, which are crucial for understanding its overall impact.
Dosage Effects in Animal Models
The effects of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity. Studies have identified threshold effects, where a certain dosage level must be reached before observable effects occur . Additionally, high doses of the compound have been associated with adverse effects, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
4-Bromo-1-chloro-2-(trifluoromethoxy)benzene is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels, leading to changes in the overall metabolic profile of the organism
Transport and Distribution
The transport and distribution of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene within cells and tissues are influenced by various factors. The compound can interact with specific transporters and binding proteins, which affect its localization and accumulation. These interactions can determine the compound’s bioavailability and its overall impact on cellular function .
Subcellular Localization
The subcellular localization of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence the compound’s effectiveness and its interactions with other biomolecules .
特性
IUPAC Name |
4-bromo-1-chloro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-4-1-2-5(9)6(3-4)13-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYJUHWBFADNIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627882 | |
| Record name | 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
406232-79-9 | |
| Record name | 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 406232-79-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



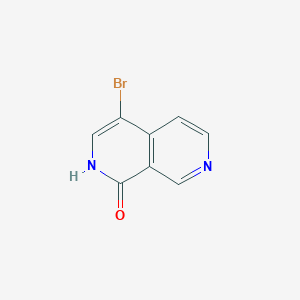

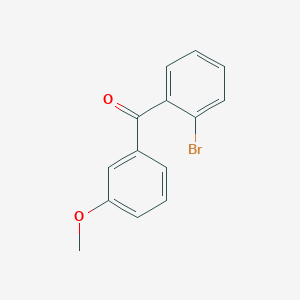





![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride](/img/structure/B1290626.png)
